molecular formula C16H16ClNO2 B397730 N-(4-chlorophenyl)-4-isopropoxybenzamide

N-(4-chlorophenyl)-4-isopropoxybenzamide

Cat. No.: B397730
M. Wt: 289.75g/mol
InChI Key: ZVZKCUHPIDGQHA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and an isopropoxy substituent at the para position of the benzamide ring. The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance binding affinity to target proteins . The isopropoxy group may influence solubility and metabolic stability compared to smaller alkoxy substituents (e.g., methoxy) .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75g/mol

IUPAC Name

N-(4-chlorophenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H16ClNO2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,1-2H3,(H,18,19)

InChI Key

ZVZKCUHPIDGQHA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substituents :

  • N-(4-Fluorophenyl)- and N-(4-Iodophenyl)maleimides (Compounds 19, 28): These derivatives exhibit comparable inhibitory potency against monoacylglycerol lipase (MGL) (IC50 = 5.18 μM and 4.34 μM, respectively), suggesting minimal impact of halogen size on activity. The 4-chlorophenyl analog (Compound 22, IC50 = 7.24 μM) shows slightly reduced potency, indicating that electronic effects may outweigh steric factors .
  • Insecticidal Pyridine Derivatives: N-(4-Chlorophenyl)-containing pyridine analogs (e.g., Compound 2 in ) demonstrate superior aphidicidal activity compared to acetamiprid, a commercial neonicotinoid. The chlorophenyl group likely enhances interaction with insect nicotinic acetylcholine receptors .

Alkoxy Substituents :

  • N-(4-Chlorophenyl)-3-cyclohexylpropanamide (Compound 10 in ): Cyclohexyl and isopropoxy groups both contribute to steric bulk, but the benzamide scaffold in the target compound may offer better conformational rigidity for target binding .
Enzyme Inhibition Profiles
  • α-Glucosidase/α-Amylase Inhibition: Derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide (Compound 5o) show potent α-glucosidase inhibition (IC50 < 10 μM), attributed to the sulfamoyl and nitro groups.
  • Antioxidant Activity: Hydroxamic acids with N-(4-chlorophenyl) groups (e.g., Compound 6 in ) exhibit radical scavenging activity via the N-hydroxy moiety.

Data Table: Key Comparative Properties

Compound Name Substituents Biological Activity IC50/EC50 (μM) Reference ID
N-(4-Chlorophenyl)maleimide Maleimide core MGL inhibition 7.24
N-(4-Fluorophenyl)maleimide Fluorine substituent MGL inhibition 5.18
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide Sulfamoyl, nitro groups α-Glucosidase inhibition <10
N-(4-Chlorophenyl)-3-cyclohexylpropanamide Cyclohexyl group Antioxidant (DPPH assay) Not reported
N-(4-Chlorophenyl)-4-methoxybenzamide Methoxy substituent Structural analog N/A

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